1,1-Difluoroethane

Descripción

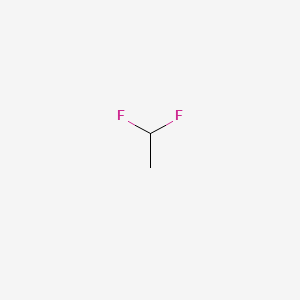

Structure

3D Structure

Propiedades

IUPAC Name |

1,1-difluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4F2/c1-2(3)4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNPZTNLOVBDOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4F2 | |

| Record name | 1,1-DIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/565 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024050 | |

| Record name | 1,1-Difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

66.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,1-Difluoroethane is colorless, odorless gas shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air and a flame can travel back to the source of leak very easily. This leak can be either a liquid or vapor leak. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Gas or Vapor; Liquid, Highly flammable, odorless gas shipped as a liquid under pressure; [CAMEO], COLOURLESS ODOURLESS COMPRESSED LIQUEFIED GAS. | |

| Record name | 1,1-DIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/565 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethane, 1,1-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Difluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2059 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1-DIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1729 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

52.3 °F at 760 mmHg (USCG, 1999), -24.05 °C, -24.7 °C | |

| Record name | 1,1-DIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/565 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Difluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1729 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

< -50 °C (open cup), Flammable gas | |

| Record name | 1,1-Difluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1729 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 3.2X10+3 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 0.02 (very poor) | |

| Record name | 1,1-Difluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1729 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.95 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.896 c/cu cm at 25 °C, >1 atm, Ratio of specific heats of vapor (gas): 1.141; saturated vp: 83.520 psi at 75 °F; saturated vapor density: 0.96110 lb/cu ft at 75 °F; ideal gas heat capacity: 0.245 Btu/lb at 75 °F, Density (for liquid): 0.91 g/cm³ | |

| Record name | 1,1-DIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/565 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Difluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1729 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

2.3 (Air = 1), Relative vapor density (air = 1): 2.3 | |

| Record name | 1,1-Difluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1729 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure: 0.750 mm Hg at -115.2 °C; 7.50 mm Hg at -94.6 °C; 75.0 mm Hg at -66.1 °C; 750 mm Hg at -24.3 °C, 4,550 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 516 | |

| Record name | 1,1-Difluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1729 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Typical impurities in HFC-152a include low level (ppm) water, low level (ppb) residual HCl and/or HF acids. | |

| Record name | 1,1-Difluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas | |

CAS No. |

75-37-6 | |

| Record name | 1,1-DIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/565 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Difluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Difluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-difluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-difluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DIFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B1U8K2ME0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1-Difluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1729 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-179 °F (USCG, 1999), -118.6 °C, -117 °C | |

| Record name | 1,1-DIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/565 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Difluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1729 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,1-Difluoroethane (HFC-152a)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Difluoroethane, a hydrofluorocarbon (HFC) commonly known as HFC-152a, is a colorless and odorless gas at standard conditions.[1][2] It is recognized for its applications as a refrigerant, a propellant in aerosol sprays, and in the production of various chemicals.[1][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering valuable data and experimental context for professionals in research and development.

Molecular and Physical Properties

The fundamental molecular and physical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various applications and for ensuring safe handling and storage.

| Property | Value |

| Molecular Formula | C₂H₄F₂[1][2][4] |

| Molecular Weight | 66.05 g/mol [2][5][6] |

| Boiling Point | -24.7 °C (-12.5 °F; 248.5 K)[3] |

| Melting Point | -117 °C (-179 °F; 156 K)[3][5] |

| Density (liquid) | 0.90 g/mL at 25 °C[3] |

| Vapor Density | 2.3 (Air = 1)[5] |

Thermodynamic and Safety Properties

The thermodynamic and safety data for this compound are essential for designing and operating systems that utilize this compound, as well as for implementing appropriate safety protocols.

| Property | Value |

| Vapor Pressure | 536 kPa (4020 mmHg) at 21.1 °C[3] |

| Critical Temperature | 113.5 °C (236.3 °F; 386.7 K)[5] |

| Critical Pressure | 44.37 atm (652 psia)[5] |

| Solubility in Water | 0.54% at 0 °C[3] |

| Flash Point | < -50 °C (< -58 °F)[2] |

| Autoignition Temperature | 455 °C (851 °F)[2] |

| Lower Flammability Limit | 3.7%[7] |

| Upper Flammability Limit | 18%[7] |

Experimental Protocols

The determination of the physicochemical properties of liquefied gases like this compound requires specialized experimental techniques. Below are detailed methodologies for key experiments.

Boiling Point Determination (Capillary Method)

The capillary method is a common technique for determining the boiling point of a liquid, especially for small sample volumes.

Apparatus:

-

Thiele tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating source (e.g., Bunsen burner)

-

Mineral oil

Procedure:

-

A small amount of the liquid sample is placed in the small test tube.

-

The capillary tube is inverted and placed into the test tube with the sample.

-

The test tube is attached to the thermometer.

-

The assembly is placed in a Thiele tube filled with mineral oil.

-

The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and exit as a stream of bubbles.

-

The heating is discontinued, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid is drawn into the capillary tube.[8]

Vapor Pressure Measurement (Static Method)

The static method is a direct way to measure the vapor pressure of a substance at a given temperature.

Apparatus:

-

Equilibrium cell

-

Pressure transducer

-

Temperature sensor (e.g., platinum resistance thermometer)

-

Vacuum pump

-

Constant temperature bath

Procedure:

-

The sample is introduced into the equilibrium cell.

-

The cell is evacuated to remove any air or other non-condensable gases.

-

The cell is immersed in a constant temperature bath to bring the sample to the desired temperature.

-

Once thermal equilibrium is reached, the pressure inside the cell, which is the vapor pressure of the substance, is measured using the pressure transducer.

-

This process is repeated at different temperatures to obtain a vapor pressure curve.

Density Measurement (Vibrating Tube Densitometer)

A vibrating tube densitometer provides a precise method for measuring the density of liquids and gases.

Apparatus:

-

Vibrating tube densitometer

-

Thermostat

-

Pressure-resistant sample cell

Procedure:

-

The sample is introduced into a U-shaped tube inside the densitometer.

-

The tube is electronically excited to vibrate at its natural frequency.

-

The frequency of vibration is dependent on the mass of the tube and its contents.

-

By measuring the change in the resonant frequency when the tube is filled with the sample compared to when it is empty, the density of the sample can be accurately calculated.[1]

-

Measurements can be performed at various temperatures and pressures.

Logical Relationships of this compound Properties and Hazards

The following diagram illustrates the key relationships between the physicochemical properties of this compound, its primary uses, and associated hazards.

Caption: Key properties, applications, and hazards of this compound.

References

- 1. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 2. phillysim.org [phillysim.org]

- 3. researchgate.net [researchgate.net]

- 4. Solubility of Gases in Water: Part 1 – Campbell Tip of the Month [jmcampbell.com]

- 5. "Method of Measuring the Vapor Pressure and Concentration of Fluids usi" by Momin Elhadi Abdalla and Siddharth Pannir [docs.lib.purdue.edu]

- 6. books.rsc.org [books.rsc.org]

- 7. scribd.com [scribd.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 1,1-Difluoroethane from Vinyl Chloride

Introduction

1,1-Difluoroethane, also known as HFC-152a or R-152a, is a hydrofluorocarbon with significant industrial applications. With a zero Ozone Depletion Potential (ODP) and a relatively low Global Warming Potential (GWP) of 140, it serves as an environmentally acceptable refrigerant and a key component in various refrigerant blends.[1] Furthermore, R-152a is a crucial intermediate in the production of vinylidene fluoride (B91410) (PVDF) resins, which are high-performance fluoropolymers.[2] While several manufacturing routes exist, the synthesis from vinyl chloride (VCM) and anhydrous hydrogen fluoride (HF) is a prominent method.[2] This guide provides a comprehensive technical overview of this process, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.

The primary reaction involves the hydrofluorination of vinyl chloride, where hydrogen fluoride adds across the double bond of the VCM molecule.

CH₂=CHCl + HF → CH₃CHF₂

This process can be carried out in either a liquid or gas phase, with various catalysts and reaction conditions influencing the efficiency and selectivity of the synthesis.[2] A significant challenge in this process is the propensity for tar formation from the vinyl chloride starting material.[1] Additionally, unconverted vinyl chloride can form an azeotrope with the this compound product, complicating purification.[1][2]

Synthesis Methodologies

The conversion of vinyl chloride to this compound is primarily achieved through two main approaches: direct hydrofluorination (in liquid or gas phase) and a two-step synthesis.

Liquid-Phase Hydrofluorination

In this method, gaseous vinyl chloride is introduced into a liquid phase of anhydrous hydrogen fluoride containing a suitable catalyst.[3] This process is typically conducted under pressure to maintain the HF in a liquid state at the reaction temperature.

-

Catalysts: Lewis acid catalysts are commonly employed to facilitate the reaction. These include tin halides (such as SnCl₄), aluminum chloride (AlCl₃), tantalum pentachloride (TaCl₅), molybdenum pentachloride (MoCl₅), and titanium tetrachloride (TiCl₄).[2][3] Tin tetrahalide catalysts are noted for reducing the rate of tar formation and increasing volumetric productivity.[3]

-

Reaction Conditions: The reaction is generally maintained at temperatures between 50°C and 150°C and pressures ranging from 70 to 290 psia.[3] Continuous operation involves feeding VCM and HF into the reactor while continuously discharging the reaction mixture.[2]

-

Challenges: While effective, liquid-phase methods can suffer from lower yields, shorter catalyst lifespans, and a higher content of byproducts, which can make them less suitable for large-scale industrial production.[1]

Gas-Phase Hydrofluorination

Gas-phase synthesis involves passing vaporized vinyl chloride and hydrogen fluoride over a solid catalyst bed in a reactor. This method often offers advantages in terms of catalytic activity and conversion rates.

-

Catalysts: Common catalysts for the gas-phase reaction include activated carbon impregnated with a strong Lewis acid, such as halides of Sb, Al, Ta, or Ti.[4] Another prominent catalyst is aluminum fluoride (AlF₃).[2] The catalyst is often activated by treatment with anhydrous HF and chlorine gas before the reaction.[4]

-

Reaction Conditions: Gas-phase reactions are typically carried out at higher temperatures than liquid-phase processes. For example, using an AlF₃ catalyst, the reaction may be conducted at 220–280°C under atmospheric pressure.[2] Higher temperatures can increase reaction speed but may also lead to faster catalyst deactivation and an increase in high-boiling byproducts.[1]

-

Advantages: The gas-phase process can achieve higher catalytic activity and conversion rates (often >98%) and avoids the high corrosion and waste treatment issues associated with some liquid-phase catalysts.[2]

Two-Step Synthesis Method

To overcome issues of low conversion and difficult purification, a two-step process has been developed. This method improves both the conversion of vinyl chloride and the selectivity of the reaction.[2][5]

-

Step 1: Addition Reaction. Vinyl chloride is first reacted with hydrogen fluoride to produce 1-chloro-1-fluoroethane (B11141) (HCFC-151a). This initial step focuses on the complete conversion of VCM.[5] CH₂=CHCl + HF → CH₃CHClF

-

Step 2: Fluorination. The intermediate, HCFC-151a, is then further reacted with HF to yield the final product, this compound. CH₃CHClF + HF → CH₃CHF₂ + HCl

This approach ensures that the final product stream is free of vinyl chloride, thereby eliminating the need for complex separation processes to break the azeotrope.[2][5]

Data Presentation: Synthesis Parameters

The following table summarizes quantitative data from various cited methodologies for the synthesis of this compound from vinyl chloride.

| Method | Catalyst | Temperature (°C) | Pressure | Key Findings/Reported Metrics | Reference |

| Liquid-Phase | Tin Tetrahalide (e.g., SnCl₄) | 50 - 150 | 70 - 290 psia | Continuous process, reduced tar formation, produces a gas stream of >96% R-152a. | [3] |

| Liquid-Phase | Lewis Acid (e.g., FeCl₃) | Not specified | Not specified | Lower yield, shorter catalyst life, high impurity content. Not ideal for industrial scale. | [1] |

| Gas-Phase | AlF₃ | 220 - 280 | Atmospheric | High catalytic activity and conversion (>98%). Catalyst coking can be an issue. | [2] |

| Gas-Phase | Activated Carbon + Strong Lewis Acid | Not specified | Not specified | Vapor-phase reaction for producing HFC-152a from VCM and other halogenated hydrocarbons. | [4] |

| Two-Step | Not specified | Not specified | Not specified | Complete conversion of vinyl chloride, improved selectivity, and good product quality. | [2][5] |

Experimental Protocols

Protocol 1: Continuous Liquid-Phase Synthesis (Based on US5714650A)

-

Reactor Preparation: Provide a suitable reaction vessel equipped for agitation, temperature, and pressure control.

-

Catalyst Loading: Charge the reaction vessel with a liquid phase of anhydrous hydrogen fluoride (containing < 20 ppm water) and an effective amount of a tin tetrahalide catalyst (e.g., SnCl₄).

-

Reaction Initiation: Heat the vessel to the desired reaction temperature (e.g., 50-150°C) and bring it to the target pressure (e.g., 70-290 psia).

-

Reactant Feed: Introduce a continuous stream of gas-phase vinyl chloride into the liquid phase within the reactor. The liquid phase should be agitated to ensure proper mixing.

-

Reaction Maintenance: Continuously monitor and maintain the temperature and pressure within the specified ranges.

-

Product Recovery: Continuously recover the gas stream effluent from the reactor, which primarily comprises this compound, along with hydrogen chloride and unreacted starting materials.

-

Purification: The recovered gas stream is then subjected to purification steps, such as distillation, to separate the this compound from byproducts and unreacted HF.

Protocol 2: Gas-Phase Synthesis and Purification (Based on CN112608213A)

-

Reactant Preparation: Vaporize liquid vinyl chloride and anhydrous hydrogen fluoride separately using vaporizers.

-

Catalytic Reaction: Feed the vaporized reactants into a fixed-bed reactor containing the solid fluorination catalyst (e.g., activated carbon impregnated with a Lewis acid). Maintain the reactor at the optimal temperature and pressure for the catalytic reaction.

-

Initial Separation (First Rectifying Tower): The reaction product stream from the reactor is fed into a first distillation (rectifying) tower. The overhead product (lighter components) is separated from the bottom product (heavier components).

-

HCl Removal (Second Rectifying Tower): The overhead product from the first tower is fed into a second distillation tower. Pure hydrogen chloride (HCl) is obtained from the top of this tower. The bottom product, containing R-152a and unreacted materials, is collected.

-

Product Purification (Third Rectifying Tower): The bottom product from the second tower is fed into a third distillation tower along with a saturated organic solvent (e.g., n-pentane). The final, purified this compound product is obtained from the top of this tower.

Visualizations: Reaction Pathways and Workflows

Caption: General reaction pathway for the hydrofluorination of vinyl chloride.

Caption: Logical flow of the two-step synthesis of this compound.

Caption: Gas-phase synthesis and multi-stage purification workflow.

References

- 1. CN112608213A - Method for preparing 1, 1-difluoroethane in gas phase - Google Patents [patents.google.com]

- 2. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 3. US5714650A - Continuous manufacture of this compound - Google Patents [patents.google.com]

- 4. EP2336101A1 - Method of making this compound - Google Patents [patents.google.com]

- 5. CN100999435A - Production method of synthetising HFC-152a using two-step method reaction - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Structure and Bonding of 1,1-Difluoroethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Difluoroethane (CH₃CHF₂), also known as HFC-152a, is a hydrofluorocarbon characterized as a colorless and odorless gas.[1] Its primary applications include use as a refrigerant and a propellant in aerosol sprays.[1] The molecular structure and bonding of this compound are fundamental to understanding its physical properties and chemical reactivity, which are of significant interest in various scientific and industrial fields, including atmospheric chemistry and materials science. This guide provides a detailed analysis of the molecule's structural parameters and the experimental methods used for their determination.

Molecular Structure and Bonding

The this compound molecule consists of a central carbon-carbon single bond, with one carbon atom (C1) bonded to three hydrogen atoms and the other carbon atom (C2) bonded to one hydrogen atom and two fluorine atoms. The presence of the highly electronegative fluorine atoms significantly influences the molecule's geometry and electronic properties.

The bonding in this compound can be understood through the lens of valence bond theory. Both carbon atoms are sp³ hybridized, forming a tetrahedral geometry around each carbon. The C-C bond is a sigma (σ) bond formed by the overlap of two sp³ hybrid orbitals. The C-H and C-F bonds are also σ bonds, formed by the overlap of a carbon sp³ hybrid orbital with a hydrogen 1s orbital and a fluorine 2p orbital, respectively.

Data Presentation: Structural Parameters

The precise bond lengths and angles of this compound have been determined experimentally, primarily through gas-phase electron diffraction and microwave spectroscopy. The following table summarizes the key quantitative data obtained from these studies.

| Parameter | Bond/Angle | Value | Experimental Method |

| Bond Lengths | C-C | 1.520 ± 0.003 Å | Gas-Phase Electron Diffraction |

| C-F | 1.385 ± 0.002 Å | Gas-Phase Electron Diffraction | |

| C-H (methyl) | 1.095 ± 0.005 Å | Gas-Phase Electron Diffraction | |

| C-H (methine) | 1.100 Å (assumed) | Gas-Phase Electron Diffraction | |

| Bond Angles | ∠FCCF | 108.7 ± 0.3° | Gas-Phase Electron Diffraction |

| ∠CCH (methyl) | 110.5 ± 0.4° | Gas-Phase Electron Diffraction | |

| ∠HCH (methyl) | 108.4 ± 0.8° | Gas-Phase Electron Diffraction | |

| ∠CCF | 109.8 ± 0.2° | Gas-Phase Electron Diffraction | |

| ∠CCH (methine) | 110.0° (assumed) | Gas-Phase Electron Diffraction | |

| ∠FCH (methine) | 109.0° (assumed) | Gas-Phase Electron Diffraction | |

| Rotational Constants | A | 9491.95 Mc | Microwave Spectroscopy |

| B | 8962.65 Mc | Microwave Spectroscopy | |

| C | 5170.43 Mc | Microwave Spectroscopy |

Experimental Protocols

The determination of the molecular structure of this compound has been accomplished through sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.

Gas-Phase Electron Diffraction

The molecular structure of this compound was determined by gas-phase electron diffraction, a technique that analyzes the scattering pattern of a high-energy electron beam as it passes through a gaseous sample.

Methodology:

-

Sample Introduction: A gaseous sample of this compound was introduced into a high-vacuum chamber, creating a molecular beam that intersects with an electron beam.

-

Electron Beam Generation: A high-energy electron beam (typically around 40-60 keV) was generated from an electron gun.

-

Scattering: The electron beam was scattered by the molecules in the gas jet. The resulting diffraction pattern, consisting of a series of concentric rings, was recorded on a photographic plate or a digital detector.

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle was measured. This scattering data was then used to calculate a radial distribution function, which provides information about the distances between all pairs of atoms in the molecule.

-

Structure Refinement: A theoretical model of the molecular structure was refined by least-squares fitting of the calculated radial distribution function to the experimental one. This process yields the final bond lengths and bond angles.

Microwave Spectroscopy

Microwave spectroscopy was employed to determine the rotational constants of this compound, which are related to the molecule's moments of inertia and, consequently, its geometry.

Methodology:

-

Sample Introduction: A gaseous sample of this compound was introduced into a waveguide sample cell at low pressure.

-

Microwave Radiation: The sample was irradiated with microwave radiation over a specific frequency range (e.g., 8-40 GHz).

-

Absorption Spectra: As the frequency of the microwave radiation was swept, the absorption of radiation by the sample was detected. The frequencies at which absorption occurs correspond to transitions between different rotational energy levels of the molecule.

-

Stark Modulation: A Stark-modulation spectrometer was utilized to enhance the sensitivity of the measurements. This involves applying a square-wave electric field (Stark field) across the sample, which splits the rotational energy levels and modulates the absorption signal, making it easier to detect.[1]

-

Data Analysis: The observed transition frequencies were assigned to specific rotational quantum numbers. These assignments were then used to calculate the rotational constants (A, B, and C) of the molecule. The rotational constants are inversely proportional to the principal moments of inertia, which are determined by the masses of the atoms and their positions within the molecule.

Mandatory Visualization

The following diagrams illustrate the molecular structure and bonding of this compound.

Caption: Ball-and-stick model of this compound with bond lengths.

Caption: Key bond angles in the this compound molecule.

Caption: Experimental workflow for determining the molecular structure.

References

Spectroscopic Analysis of 1,1-Difluoroethane (HFC-152a): A Technical Guide

Introduction

1,1-Difluoroethane, also known as HFC-152a, is an organofluorine compound with the chemical formula C₂H₄F₂. It is a colorless, flammable gas at standard temperature and pressure. Due to its favorable thermophysical properties and zero ozone depletion potential, it has been widely used as a refrigerant, a propellant in aerosol sprays, and a blowing agent for foam insulation.[1] For researchers, scientists, and professionals in drug development, a thorough understanding of its spectroscopic signature is crucial for identification, quantification, and quality control. This guide provides an in-depth overview of the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for this compound, complete with experimental protocols and data visualizations.

Infrared (IR) Spectroscopy

Infrared spectroscopy of this compound reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups. The gas-phase spectrum is particularly informative for identifying C-H and C-F stretching and bending vibrations.

Data Presentation: IR Absorption Bands

The primary IR absorption peaks for this compound are summarized below. Data is sourced from the NIST Chemistry WebBook.[2]

| Wavenumber (cm⁻¹) | Vibrational Assignment | Intensity |

| ~3000 | C-H Stretch (asymmetric & symmetric) | Strong |

| ~1450 | CH₃ Deformation (asymmetric) | Medium |

| ~1400 | CH Bending | Strong |

| ~1120 | C-F Stretch (asymmetric & symmetric) | Very Strong |

| ~950 | CH₃ Rocking | Medium |

| ~670 | C-C Stretch | Weak |

Experimental Protocol: Gas-Phase FTIR Spectroscopy

Due to its low boiling point (-24.7 °C), the IR spectrum of this compound is typically acquired in the gas phase using a Fourier Transform Infrared (FTIR) spectrometer.[1]

-

System Preparation: The FTIR spectrometer, equipped with a gas cell (typically with a path length of 10 cm or longer for trace analysis), is purged with a dry, IR-inactive gas like nitrogen to remove atmospheric water and carbon dioxide.[3][4]

-

Background Spectrum: The gas cell is evacuated to a high vacuum. A background spectrum (I₀) is then collected. This single-beam spectrum measures the response of the source, interferometer, and detector without any sample present.[5]

-

Sample Introduction: The gaseous this compound sample is introduced into the evacuated gas cell to a known pressure.

-

Sample Spectrum: A single-beam spectrum of the sample (I) is recorded under the same instrumental conditions as the background.[3]

-

Data Processing: The final absorbance spectrum is generated by the instrument's software, which calculates the negative logarithm of the ratio of the sample spectrum to the background spectrum (Absorbance = -log(I/I₀)).[5]

Visualization: Gas-Phase IR Workflow

Caption: Workflow for Gas-Phase IR Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound by probing the magnetic environments of its hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum shows two distinct signals corresponding to the methyl (CH₃) and methine (CHF₂) protons. The coupling between protons (H-H) and between protons and fluorine (H-F) results in complex splitting patterns.

-

-CH₃ Protons: These three equivalent protons are split by the adjacent single methine proton (H-H coupling), resulting in a doublet. Each peak of this doublet is further split by the two equivalent fluorine atoms (H-F coupling), resulting in a triplet. This overall pattern is a doublet of triplets .

-

-CHF₂ Proton: This single proton is split by the three equivalent methyl protons (H-H coupling), resulting in a quartet. Each peak of this quartet is further split by the two equivalent fluorine atoms (H-F coupling), resulting in a triplet. This pattern is a quartet of triplets .

Data Presentation: ¹H NMR

| Chemical Group | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) in Hz |

|---|---|---|---|

| CH₃- | ~1.87 | Doublet of Triplets | ³J_HH ≈ 5.8 Hz, ³J_HF ≈ 15.5 Hz |

| -CHF₂ | ~5.76 | Quartet of Triplets | ³J_HH ≈ 5.8 Hz, ²J_HF ≈ 56.5 Hz |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum displays two signals for the two carbon atoms. These signals are split into multiplets due to coupling with the directly attached fluorine atoms (C-F coupling).

Data Presentation: ¹³C NMR

| Carbon Atom | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J_CF) in Hz |

|---|---|---|---|

| C H₃- | ~20.6 | Quartet | ²J_CF ≈ 26 Hz |

| -C HF₂ | ~126.2 | Triplet | ¹J_CF ≈ 237 Hz |

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum shows a single signal for the two equivalent fluorine atoms. This signal is split by the adjacent protons.

Data Presentation: ¹⁹F NMR

| Fluorine Atoms | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) in Hz |

|---|

| -CHF₂ | ~ -93.5 (rel. to CFCl₃) | Quartet of Doublets | ²J_FH ≈ 56.5 Hz, ³J_FH ≈ 15.5 Hz |

Experimental Protocol: NMR of a Volatile Compound

Acquiring high-resolution NMR spectra of a volatile gas like this compound requires a specialized sample preparation technique.

-

Sample Condensation: A small amount of this compound gas is condensed into a cold (e.g., liquid nitrogen bath) high-pressure NMR tube.

-

Solvent Addition: A deuterated solvent (e.g., acetone-d₆ or chloroform-d) is also condensed into the tube. The deuterated solvent is necessary for the spectrometer's lock system to stabilize the magnetic field.

-

Sealing: The NMR tube is carefully and securely flame-sealed while still cold to prevent the sample from boiling and creating a hazardous high-pressure situation at room temperature.

-

Analysis: The sealed tube is allowed to warm to room temperature. The sample exists in equilibrium between the liquid and gas phases. The tube is inserted into the NMR spectrometer, and standard 1D and 2D experiments are run. Shimming (optimizing magnetic field homogeneity) is performed using the deuterium (B1214612) lock signal.[6]

Visualization: NMR Spin-Spin Coupling Network

Caption: NMR Spin-Spin Coupling Network in this compound.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in the formation of a molecular ion and several characteristic fragment ions. The fragmentation pattern serves as a molecular fingerprint.

Data Presentation: Mass Spectrum Fragments

The mass spectrum is characterized by a base peak at m/z 51. The molecular ion peak (M⁺) at m/z 66 is often of low abundance.[7][8]

| m/z | Proposed Ion Fragment | Ion Structure | Relative Intensity |

| 66 | Molecular Ion | [CH₃CHF₂]⁺• | Low |

| 65 | Loss of H• | [CH₃CF₂]⁺ | Strong |

| 51 | Loss of CH₃• | [CHF₂]⁺ | 100% (Base Peak) |

| 47 | Loss of F• from m/z 66 | [C₂H₄F]⁺ | Medium |

| 45 | Loss of H• from m/z 47 | [C₂H₂F]⁺ | Medium |

| 31 | - | [CF]⁺ | Low |

| 27 | - | [C₂H₃]⁺ | Low |

| 15 | Methyl radical cation | [CH₃]⁺ | Low |

Experimental Protocol: GC-MS for Volatile Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile organic compounds like this compound.[9][10]

-

Sample Introduction: The gaseous sample is introduced into the GC. For high concentrations, a direct gas-sampling valve is used. For trace analysis, a preconcentration technique like purge-and-trap is employed, where the analyte is purged from a matrix with an inert gas and trapped on a sorbent material.[11][12]

-

Chromatographic Separation: The sample is carried by a carrier gas (e.g., helium) through a capillary column (e.g., Rtx-200). The column is housed in an oven with a programmed temperature ramp, which separates the components of a mixture based on their boiling points and interactions with the column's stationary phase.[8]

-

Ionization: As this compound elutes from the GC column, it enters the mass spectrometer's ion source. In Electron Ionization (EI), molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the signal is processed by a computer to generate a mass spectrum, which plots relative ion abundance versus m/z.

Visualization: Primary Fragmentation Pathway

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Ethane, 1,1-difluoro- [webbook.nist.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. epa.gov [epa.gov]

- 6. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]

- 7. Ethane, 1,1-difluoro- [webbook.nist.gov]

- 8. ez.restek.com [ez.restek.com]

- 9. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 10. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dem.ri.gov [dem.ri.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to 1,1-Difluoroethane: From Industrial Applications to Pharmaceutical Research

CAS Number: 75-37-6 Molecular Formula: C₂H₄F₂

This technical guide provides a comprehensive overview of 1,1-difluoroethane (HFC-152a), a compound of significant industrial and growing academic interest. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, synthesis methodologies, and diverse applications, with a special focus on its emerging role in medicinal chemistry.

Core Chemical and Physical Properties

This compound is a colorless, flammable gas at standard conditions.[1] Its key physicochemical properties are summarized in the table below, providing a quantitative basis for its handling and application.

| Property | Value | Reference |

| Molecular Weight | 66.05 g/mol | [1] |

| Boiling Point | -24.7 °C | [2] |

| Melting Point | -117 °C | [2] |

| Vapor Pressure | 536 kPa at 21.1 °C | [1] |

| Water Solubility | 0.54% at 0 °C | [1] |

| logP (Octanol-Water Partition Coefficient) | 0.75 | [3] |

| Lower Explosive Limit (LEL) | 3.7% in air | [2] |

| Upper Explosive Limit (UEL) | 18% in air | [2] |

Industrial Synthesis of this compound

The industrial production of this compound is primarily achieved through two main synthetic routes, both of which are catalytic hydrofluorinations.[2]

Experimental Protocol: Gas-Phase Hydrofluorination of Acetylene (B1199291)

A prevalent method for synthesizing this compound involves the gas-phase reaction of acetylene with anhydrous hydrogen fluoride (B91410).[2]

Materials:

-

Acetylene (HC≡CH)

-

Anhydrous Hydrogen Fluoride (HF)

-

Aluminum trifluoride (AlF₃) catalyst[2]

Procedure:

-

The AlF₃ catalyst is packed into a suitable reactor.

-

A gaseous mixture of acetylene and anhydrous hydrogen fluoride is continuously passed over the catalyst bed.

-

The reaction is maintained at a temperature between 220-280°C and at atmospheric pressure.[2]

-

The product stream, containing this compound, is then subjected to purification processes to remove unreacted starting materials and any byproducts. This method boasts a high conversion rate, often exceeding 98%.[2]

Liquid-Phase Hydrofluorination of Vinyl Chloride

An alternative synthesis route involves the liquid-phase reaction of vinyl chloride with anhydrous hydrogen fluoride.[2]

Materials:

-

Vinyl Chloride (CH₂=CHCl)

-

Anhydrous Hydrogen Fluoride (HF)

-

Tin tetrachloride (SnCl₄) catalyst[2]

Procedure:

-

The reaction is carried out in a liquid-phase reactor.

-

Vinyl chloride and anhydrous hydrogen fluoride are continuously fed into the reactor containing the SnCl₄ catalyst.

-

The reaction mixture is maintained under controlled temperature and pressure.

-

The product, this compound, is continuously removed from the reactor and purified.

Caption: Industrial synthesis pathways to this compound.

Applications of this compound

This compound has a range of industrial applications, primarily leveraging its thermodynamic properties. It is also a key intermediate in the synthesis of other valuable fluorochemicals.

-

Refrigerant: Known as R-152a, it is used in air conditioning and refrigeration systems.[4]

-

Aerosol Propellant: It is utilized as a propellant in various aerosol products, including electronics cleaning sprays.[4]

-

Foam Blowing Agent: It serves as a foaming agent in the production of plastic foams.[2]

-

Chemical Intermediate: It is a crucial precursor in the synthesis of vinylidene fluoride, a monomer for fluoropolymers like PVDF.[2]

Caption: Overview of this compound applications.

Role in Drug Development and Medicinal Chemistry

A significant area of interest for researchers is the use of the 1,1-difluoroethyl group as a bioisostere in drug design. Bioisosterism is a strategy used to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile.[5]

The gem-difluoroethyl moiety (CH₃CF₂-) is often employed as a metabolically stable substitute for the methoxy (B1213986) group (CH₃O-).[6][7] The rationale behind this substitution is that the difluoroethyl group mimics the steric and electronic properties of the methoxy group but is less susceptible to metabolic degradation, which can enhance the drug's half-life and overall efficacy.[6] This modification has been shown to improve both the potency and metabolic stability of drug candidates.[6]

The introduction of a gem-difluoro group can also influence a molecule's physicochemical properties, such as lipophilicity and pKa, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.[8]

Caption: The gem-difluoroethyl group as a methoxy bioisostere.

Safety and Toxicology

This compound is considered to have low toxicity.[3] However, it is an extremely flammable gas, and gas/air mixtures can be explosive.[1] Inhalation of high concentrations can lead to central nervous system depression, with symptoms such as dizziness, drowsiness, and in severe cases, unconsciousness.[4] The substance can also cause cardiac effects, including arrhythmias, at high exposure levels.[4] Proper safety precautions, including adequate ventilation and avoidance of ignition sources, are essential when handling this compound.

Toxicological Data Summary:

| Endpoint | Species | Result | Reference |

| Acute Inhalation LC50 | Rat | > 437,500 ppm (4 hours) | [9] |

| Cardiac Sensitization | Dog | Can cause heart arrhythmia | [10] |

| Mutagenicity | Bacterial Reverse Mutation Assay | Negative | [10] |

| Carcinogenicity | Rat (2-year inhalation study) | Negative | [10] |

Conclusion

This compound is a versatile chemical with well-established industrial applications and a promising future in the field of medicinal chemistry. Its role as a building block for fluorinated organic molecules, particularly as a bioisosteric replacement to enhance the metabolic stability of drug candidates, makes it a compound of increasing importance for researchers and scientists in drug development. A thorough understanding of its properties, synthesis, and applications is crucial for its safe and effective utilization in both industrial and research settings.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 3. This compound | C2H4F2 | CID 6368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. axisfortox.com [axisfortox.com]

- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sioc.cas.cn [sioc.cas.cn]

- 7. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Atmospheric Persistence and Degradation of 1,1-Difluoroethane (HFC-152a): A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals on the Atmospheric Chemistry of a Key Industrial Compound

Introduction

1,1-Difluoroethane, commercially known as HFC-152a, is a hydrofluorocarbon utilized as a propellant in aerosol products, a refrigerant, and a blowing agent for foams. Its widespread use is attributed to its favorable physical properties and its negligible ozone depletion potential. However, its impact as a greenhouse gas and its ultimate fate in the atmosphere are of significant scientific interest. This technical guide provides a comprehensive analysis of the atmospheric lifetime and degradation pathways of HFC-152a, presenting key quantitative data, detailed experimental methodologies, and a visual representation of its chemical transformation in the troposphere.

Quantitative Atmospheric Data

The atmospheric persistence of this compound is primarily dictated by its rate of reaction with the hydroxyl radical (OH), the troposphere's primary cleaning agent. The following table summarizes the key quantitative parameters governing its atmospheric lifetime and degradation.

| Parameter | Value | Reference(s) |

| Atmospheric Lifetime | 1.4 - 1.5 years | [1][2] |

| Reaction with OH Radicals | ||

| Rate Constant (k) at 298 K | (2.54 - 3.6) x 10⁻¹⁴ cm³/molecule·s | |

| Arrhenius Expression (T < 300 K) | k(T) = 9.4 x 10⁻¹³ exp(-990/T) cm³/molecule·s | [1] |

| Global Warming Potential (GWP) | ||

| 20-year | ~340 | |

| 100-year | ~124-140 | [2][3] |

| 500-year | ~38 |

Experimental Protocols for Determining Reaction Rate Constants

The rate constant for the reaction between this compound and the hydroxyl radical has been determined using two primary experimental techniques: the Flash Photolysis-Resonance Fluorescence (FP-RF) method and the Relative Rate (RR) method.

Flash Photolysis-Resonance Fluorescence (FP-RF)

This absolute method directly measures the decay of OH radicals in the presence of a known excess concentration of this compound.

Experimental Workflow:

Methodology:

-

OH Radical Generation: A pulse of UV light from a laser (e.g., a KrF excimer laser at 248 nm) photolyzes a precursor molecule (e.g., H₂O₂ or O₃ in the presence of water vapor) within a temperature and pressure-controlled reaction cell, generating a transient concentration of OH radicals.

-

Reaction: The OH radicals react with a known, large excess concentration of this compound, leading to a pseudo-first-order decay of the OH radical concentration.

-

Detection: The concentration of OH radicals is monitored over time by laser-induced fluorescence (LIF). A second pulsed laser (a tunable dye laser) excites the OH radicals at a specific wavelength (e.g., 282 nm), and the resulting fluorescence at a longer wavelength (~308 nm) is detected by a photomultiplier tube (PMT).

-

Data Analysis: The fluorescence signal, which is proportional to the OH concentration, is recorded at different time delays after the photolysis pulse. This generates a decay curve of the OH radical concentration. The pseudo-first-order rate constant is determined from the slope of a plot of the natural logarithm of the OH signal versus time. By measuring this pseudo-first-order rate constant at various concentrations of this compound, the bimolecular rate constant (k) is obtained from the slope of a plot of the pseudo-first-order rate constants versus the corresponding this compound concentrations. Experiments are performed over a range of temperatures to determine the Arrhenius parameters.

Relative Rate (RR) Method

The relative rate method determines the rate constant for the reaction of OH with this compound relative to that of a reference compound for which the rate constant is well-known.

Experimental Workflow:

Methodology:

-

Mixture Preparation: A mixture containing this compound, a reference compound (e.g., methane (B114726) or ethane), and an OH radical precursor (e.g., methyl nitrite/NO or H₂O₂) is prepared in a reaction chamber, often a large Teflon bag, filled with purified air.

-

Reaction Initiation: The mixture is irradiated with UV light, which photolyzes the precursor to produce OH radicals. The OH radicals then react with both this compound and the reference compound.

-

Concentration Monitoring: The concentrations of this compound and the reference compound are monitored over time using an appropriate analytical technique, such as gas chromatography with flame ionization detection (GC-FID) or Fourier-transform infrared (FTIR) spectroscopy.

-

Data Analysis: The rate of loss of this compound relative to the reference compound is used to determine the relative rate constant. A plot of ln([this compound]₀/[this compound]t) versus ln([Reference]₀/[Reference]t) should yield a straight line with a slope equal to the ratio of the rate constants (k_HFC-152a / k_reference). Knowing the well-established rate constant of the reference reaction, the absolute rate constant for the reaction with this compound can be calculated.

Atmospheric Degradation Pathway of this compound

The atmospheric degradation of this compound is initiated by the abstraction of a hydrogen atom by a hydroxyl radical. This initial step is followed by a series of reactions involving molecular oxygen and other atmospheric species, leading to the formation of various intermediate and final products.

Description of the Degradation Pathway:

-

Initiation: The process begins with the abstraction of a hydrogen atom from the this compound molecule by a hydroxyl radical (•OH), forming a fluoroethyl radical (CH₃CF₂•) and a molecule of water.

-

Peroxy Radical Formation: The fluoroethyl radical rapidly reacts with molecular oxygen (O₂) in the atmosphere to form a fluoroethyl peroxy radical (CH₃CF₂O₂•).

-

Alkoxy Radical Formation: The peroxy radical can then react with nitric oxide (NO), a common atmospheric trace gas, to form a fluoroethoxy radical (CH₃CF₂O•) and nitrogen dioxide (NO₂).

-

Decomposition: The fluoroethoxy radical is unstable and can decompose through carbon-carbon bond scission. This decomposition yields carbonyl fluoride (B91410) (COF₂) and a methyl radical (•CH₃).

-

Further Reactions: The methyl radical undergoes a similar series of reactions in the atmosphere: it reacts with O₂ to form a methylperoxy radical (CH₃O₂•), which then reacts with NO to form a methoxy (B1213986) radical (CH₃O•). The methoxy radical subsequently reacts with O₂ to produce formaldehyde (B43269) (HCHO) and a hydroperoxy radical (HO₂•).

-

Final Products: Carbonyl fluoride (COF₂) can be removed from the atmosphere through hydrolysis in clouds and aerosols, forming hydrogen fluoride (HF) and carbon dioxide (CO₂). Formaldehyde is removed through photolysis or reaction with OH radicals, eventually leading to the formation of carbon monoxide (CO) and subsequently CO₂.

Conclusion

The atmospheric lifetime of this compound is on the order of 1.4 to 1.5 years, governed primarily by its reaction with hydroxyl radicals.[1][2] The degradation process involves a complex series of reactions that ultimately convert the original molecule into smaller, more stable compounds such as carbon dioxide, hydrogen fluoride, and water. The experimental determination of the reaction rate constants, crucial for accurate atmospheric modeling, relies on sophisticated techniques such as flash photolysis-resonance fluorescence and the relative rate method. Understanding these fundamental atmospheric processes is essential for assessing the environmental impact of HFC-152a and for the development of environmentally benign alternatives.

References

Solubility of 1,1-Difluoroethane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,1-Difluoroethane (HFC-152a) in various organic solvents. The information is intended for researchers, scientists, and professionals in drug development and other fields where HFC-152a is used as a propellant, refrigerant, or solvent. This document compiles available quantitative data, details common experimental methodologies for determining gas solubility, and presents a logical workflow for solvent selection.

Overview of this compound Solubility

This compound (HFC-152a) is a colorless, flammable gas with the chemical formula C₂H₄F₂. While it has limited solubility in water, it is generally characterized as being soluble in a wide range of organic solvents, including alcohols, ethers, ketones, and hydrocarbons.[1][2] Its solubility is a critical parameter for its application in aerosol formulations, as a foaming agent, and in various chemical processes.[2] The principle of "like dissolves like" is a key determinant of its behavior; its moderate polarity allows for miscibility with many common organic liquids.[3][4]

Quantitative Solubility Data

Quantitative solubility data for HFC-152a in common organic solvents is not extensively tabulated in publicly available literature. However, specific studies on its vapor-liquid equilibrium (VLE) and solubility in select solvents provide valuable insights. The following tables summarize key quantitative data found in the literature.

Table 1: Vapor-Liquid Equilibrium Data for this compound (HFC-152a) in N,N-Dimethylformamide (DMF) [5]

| Temperature (K) | Pressure (MPa) | Mole Fraction of HFC-152a in Liquid Phase (x₁) |

| 293.15 | 0.138 | 0.101 |

| 293.15 | 0.231 | 0.184 |

| 293.15 | 0.354 | 0.320 |

| 293.15 | 0.443 | 0.463 |

| 293.15 | 0.501 | 0.612 |

| 313.15 | 0.241 | 0.104 |

| 313.15 | 0.408 | 0.199 |

| 313.15 | 0.627 | 0.347 |

| 313.15 | 0.784 | 0.505 |

| 313.15 | 0.889 | 0.669 |

| 333.15 | 0.404 | 0.109 |

| 333.15 | 0.681 | 0.209 |

| 333.15 | 1.033 | 0.362 |

| 333.15 | 1.288 | 0.521 |

| 333.15 | 1.472 | 0.688 |

Table 2: Henry's Law Constants for this compound (HFC-152a) in a Pentaerythritol Tetrapentanoate Ester [1]

| Temperature (K) | Henry's Law Constant (MPa) |

| 303.15 | 0.56 |

| 333.15 | 1.11 |

| 363.15 | 1.95 |

Note: Lower Henry's Law Constant values indicate higher solubility.

Table 3: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Specific Solvents Mentioned | Solubility Description | Reference |

| Alcohols | Ethanol | Soluble / Good Miscibility | [6][7] |

| Ethers | Dimethyl Ether | Soluble | [6] |

| Ketones | Acetone | Miscible | [4] |

| Amides | N,N-Dimethylformamide (DMF) | Good Solubility | [5] |

| Esters | Pentaerythritol Tetrapentanoate | Good Solubility | [1] |

| Hydrocarbons | Petroleum Solvents, Propane, n-Butane | Miscible / Soluble | [4][8][9] |

Experimental Protocols for Solubility Measurement

The determination of gas solubility in liquids can be performed using several established experimental techniques. The choice of method often depends on the desired accuracy, the properties of the gas and solvent, and the temperature and pressure range of interest. Common methods include static, volumetric, and circulation techniques.

Isochoric (Static) Method

This method is frequently used to determine the solubility of gases in liquids by measuring pressure changes in a system of known volume.[10]

Methodology:

-

Apparatus Preparation: A precisely known volume of the degassed organic solvent is introduced into a thermostatically controlled equilibrium cell of a known total volume.

-

Evacuation: The vapor space above the liquid in the cell is evacuated to remove any residual air or other gases.

-

Gas Introduction: A known amount of this compound gas is introduced into the equilibrium cell from a calibrated charging cylinder. The initial pressure is recorded.

-

Equilibration: The mixture is agitated (e.g., with a magnetic stirrer) within the temperature-controlled bath until the pressure inside the cell stabilizes, indicating that equilibrium between the gas and liquid phases has been reached.

-

Data Acquisition: The final equilibrium pressure, temperature, and the initial amounts of gas and liquid are recorded.

-

Calculation: The amount of gas absorbed by the liquid is calculated from the pressure drop, the known volumes of the gas and liquid phases, and the P-V-T properties of the gas (often determined using an equation of state). The solubility can then be expressed in terms of mole fraction or other units.

Circulation-Type Apparatus

This method is used for measuring vapor-liquid equilibria, where both the vapor and liquid phases are continuously circulated to ensure equilibrium is reached efficiently.[11]

Methodology:

-

Apparatus Setup: The apparatus consists of an equilibrium cell, a circulation pump for both the vapor and liquid phases, and sampling ports for both phases. The entire system is placed within a thermostat.

-

Charging: The system is charged with the organic solvent and this compound.

-

Circulation and Equilibration: The vapor and liquid phases are continuously circulated through the equilibrium cell until the temperature, pressure, and phase compositions remain constant.

-

Sampling: Once equilibrium is established, samples of the liquid and vapor phases are carefully withdrawn through the sampling ports.

-

Composition Analysis: The composition of each phase is typically determined using gas chromatography (GC).

-